2-Heptanone, 1-fluoro-
Description
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Structure
3D Structure
Properties
CAS No. |
689-87-2 |
|---|---|
Molecular Formula |
C7H13FO |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
1-fluoroheptan-2-one |
InChI |
InChI=1S/C7H13FO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 |
InChI Key |
XCTXZEPPGMEWAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CF |
Origin of Product |
United States |
Foundational & Exploratory
thermodynamic stability of 1-fluoro-2-heptanone
An In-Depth Technical Guide to the Thermodynamic Stability of 1-fluoro-2-heptanone
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern drug development, imparting profound effects on metabolic stability, binding affinity, and bioavailability. Among fluorinated motifs, the α-fluoroketone moiety is of particular interest due to its unique electronic properties and its role as a covalent inhibitor of serine and cysteine proteases. This technical guide provides a comprehensive analysis of the , a representative α-fluorinated aliphatic ketone. We will explore the conformational landscape governed by stereoelectronic effects, detail experimental and computational methodologies for quantifying stability, and discuss the critical equilibrium between the ketone and its hydrate form. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the factors that control the stability and reactivity of this important chemical scaffold.
The Conformational Landscape: Beyond Simple Sterics
Unlike its non-fluorinated counterpart, the is not dictated solely by steric hindrance. The presence of the highly electronegative fluorine atom adjacent to the carbonyl group introduces powerful stereoelectronic interactions that define its preferred three-dimensional structure. The dominant conformational isomers are the gauche and anti forms, defined by the dihedral angle between the C-F and C=O bonds.
Counterintuitively, the gauche conformation, where the fluorine and oxygen atoms are in proximity, is often more stable than the anti conformation where they are furthest apart. This phenomenon is a manifestation of the "gauche effect".[1][2] The primary explanation for this stabilization is hyperconjugation.[1][2][3] Specifically, electron density is donated from a C-H bonding orbital (σ) on the methylene carbon to the antibonding orbital (σ*) of the C-F bond.[1] This orbital overlap is maximized in the gauche arrangement, leading to a lower overall energy state.[1][4]
| Parameter | Symbol | Typical Value | Significance |
| Melting Point | Tₘ | Dependent on purity | Temperature of solid-liquid phase transition. |
| Enthalpy of Fusion | ΔHfus | Dependent on crystal packing | Energy required to melt the solid; reflects intermolecular force strength. |
| Heat Capacity | Cₚ | Variable | Amount of heat required to raise the temperature of the substance. |
The Impact of Fluorination on Stability: Keto-Hydrate Equilibrium
A critical aspect of the thermodynamic profile of α-fluoroketones, especially in biological or aqueous environments, is their propensity to form stable hydrates (gem-diols). The strongly electron-withdrawing fluorine atom significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by water. [5][6] This equilibrium between the keto and hydrate forms is a key determinant of the molecule's behavior as a potential drug. The hydrate form can act as a transition-state analog inhibitor for certain enzymes, such as serine proteases, which is a primary reason for the interest in this chemical class. [6][7]The stability of the hydrate is directly related to the degree of fluorination, with trifluoromethyl ketones forming exceptionally stable hydrates. [7]
| Compound Type | Keto Form | Hydrate (gem-diol) Form | Equilibrium Position |
|---|---|---|---|
| Non-fluorinated Ketone | Dominant | Unstable | Strongly favors Keto |
| Monofluoro Ketone | Stable | Significantly Stabilized | Equilibrium; solvent-dependent |
| Trifluoromethyl Ketone | Less Stable | Highly Stable | Often favors Hydrate |
Computational Modeling: An In-Silico Approach
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide an indispensable tool for probing the thermodynamic stability of molecules like 1-fluoro-2-heptanone. These methods allow for the calculation of relative energies of different conformers and the prediction of enthalpies of formation (ΔfH°). [8][9]
Protocol: DFT Workflow for Conformational Energy Analysis
Rationale: This workflow provides a reliable method for calculating the relative energies of the gauche and anti conformers to predict the most stable ground-state structure.
Methodology:
-
Conformer Generation: Build initial 3D structures for the gauche and anti conformers of 1-fluoro-2-heptanone.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This step finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure.
-
Trustworthiness Check: The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state. This step also provides the Zero-Point Vibrational Energy (ZPVE).
-
-
Energy Correction: Correct the electronic energy from the optimization with the ZPVE to obtain the total ground-state energy at 0 K.
-
Single-Point Energy (Optional but Recommended): For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger, more robust basis set (e.g., def2-TZVP). [9]6. Relative Energy Calculation: The difference in the final corrected energies between the gauche and anti conformers gives their relative thermodynamic stability (ΔE).
Conclusion
The is a complex interplay of steric, electronic, and environmental factors. Its conformational preferences are dominated by the stereoelectronic gauche effect, which stabilizes the conformer where the fluorine and carbonyl oxygen are in proximity through hyperconjugation. [1][3]This inherent stability can be quantified experimentally using techniques like DSC and modeled with high fidelity using computational methods such as DFT. For drug development professionals, a critical consideration is the facile equilibrium between the ketone and its more electrophilically activated hydrate form, as this directly impacts its mechanism of action as a potential enzyme inhibitor. [6][7]A thorough understanding of these thermodynamic principles is essential for the rational design and optimization of next-generation therapeutics based on the α-fluoroketone scaffold.
References
- Hounshell, W. D., et al. (1977). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed.
- Fux, P., et al. (2012). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PMC.
- Bauzá, A., et al. (2019). Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. MDPI.
-
Thota, S., & Row, T. N. G. (2018). Understanding of Noncovalent Interactions Involving Organic Fluorine. ResearchGate. Available at: [Link]
- Dempsey, J. L., et al. (2024). Thermodynamic and Kinetic Activity Descriptors for the Catalytic Hydrogenation of Ketones. [Source Not Available].
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Thota, S., & Row, T. N. G. (2024). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. ACS Publications. Available at: [Link]
- Thota, S., & Row, T. N. G. (2024). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. ACS Publications.
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Zhdankin, V. V. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. ResearchGate. Available at: [Link]
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. Available at: [Link]
- BenchChem. (2025). Synthesis of 1,7-Difluoro-2-heptanone. BenchChem Technical Support Center.
- BenchChem. (2025). Addressing regioselectivity issues in the synthesis of 1,7-difluoro-2-heptanone. BenchChem Technical Support Center.
-
Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Available at: [Link]
- O'Hagan, D. (2014). There and back again: the role of hyperconjugation in the fluorine gauche effect. [Source Not Available].
-
Wikipedia. (n.d.). Gauche effect. Wikipedia. Available at: [Link]
- Tormena, C. F., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. [Source Not Available].
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Micale, N., & Citarella, A. (2020). Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. ResearchGate. Available at: [Link]
-
PIPER. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. PIPER: Resources for Teaching Physical Chemistry. Available at: [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]
-
O'Hagan, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]
-
Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. The University of Brighton. Available at: [Link]
-
Stubbs, B. J., et al. (2018). Metabolism of ketone bodies during exercise and training: physiological basis for exogenous supplementation. PMC. Available at: [Link]
-
Chemeurope.com. (n.d.). Gauche effect. chemeurope.com. Available at: [Link]
-
González, L., et al. (2025). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. ACS Publications. Available at: [Link]
-
Allinger, N. L., Tai, J. C., & Miller, M. A. (1966). Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones 1,2. Journal of the American Chemical Society. Available at: [Link]
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Viegas, L. P., & da Silva, G. (2020). A computer-based solution to the oxidation kinetics of fluorinated and oxygenated volatile organic compounds. RSC Publishing. Available at: [Link]
-
The Journal of Physical Chemistry. (1954). THE THERMODYNAMIC PROPERTIES OF THE METHYL KETONE SERIES. ACS Publications. Available at: [Link]
- Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.
-
O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. Available at: [Link]
-
González, L., et al. (2026). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. ResearchGate. Available at: [Link]
-
Burry, L. C., & Tidwell, T. T. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters. Available at: [Link]
-
Smith, N. K., & Good, W. D. (1981). Enthalpy of Formation of Acyclic Saturated Ketones. ResearchGate. Available at: [Link]
-
Pokon, A. A., & Zhernitza, A. A. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. PMC. Available at: [Link]
- University of Bath. (n.d.). Conformational Analysis. [Source Not Available].
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. organic-chemistry.org. Available at: [Link]
-
Fernández, I., & García-García, P. (2025). The Reactivity of α‐Fluorinated Mono‐ and Diketones Uncovers their Potential as Electrophilic Warheads for Reversible Covalent Drugs. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Heptanone, 1-fluoro-. PubChem. Available at: [Link]
-
Abraham, R. J., & Tormena, C. F. (2002). Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone. RSC Publishing. Available at: [Link]
-
De Kimpe, N., & Verhé, R. (1988). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. Semantic Scholar. Available at: [Link]
- University of California, Berkeley. (n.d.). Thermodynamic data at 25oC for assorted inorganic substances. [Source Not Available].
-
De Kimpe, N., & Verhé, R. (1988). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. ResearchGate. Available at: [Link]
-
National Bureau of Standards. (1966). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Standard Reference Data. Available at: [Link]
- University of California, Irvine. (n.d.). Conformational Analysis. [Source Not Available].
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Leah4sci. (2020). Chapter 5 – Part 13: Enthalpy of Formation. YouTube. Available at: [Link]
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Methodological & Application
1-fluoro-2-heptanone as a transition state inhibitor
Application Note: 1-Fluoro-2-Heptanone as a Transition State Analog (TSA) for Serine Hydrolase Profiling
Executive Summary
This guide details the application of 1-fluoro-2-heptanone (CAS: 689-87-2) as a mechanistic probe and transition state inhibitor for serine hydrolases, specifically targeting enzymes with hydrophobic specificity pockets such as Carboxylesterases (CES) and Acetylcholinesterase (AChE) .
Unlike their trifluoromethyl ketone (TFMK) counterparts, which exist almost entirely as hydrates in aqueous solution, monofluoromethyl ketones (MFMKs) like 1-fluoro-2-heptanone offer a unique balance. They maintain a significant population of the free carbonyl form required for binding while possessing sufficient electrophilicity to form a stable, reversible hemiketal adduct with the active site serine. This application note provides a rigorous protocol for determining the inhibition constant (
Mechanistic Basis: The Fluorine Effect
The efficacy of 1-fluoro-2-heptanone relies on the "Fluorine Effect" on carbonyl reactivity.
-
Electrophilic Activation: The electronegative fluorine atom at the
-position withdraws electron density from the carbonyl carbon (C2), increasing its electrophilicity. -
Transition State Mimicry: Upon entry into the active site, the catalytic serine hydroxyl attacks the C2 carbonyl.
-
Hemiketal Stabilization: The resulting tetrahedral hemiketal adduct mimics the transition state of the natural substrate (ester) hydrolysis. Unlike the natural intermediate, which collapses to release the product, the fluorinated adduct is thermodynamically stable and effectively "locks" the enzyme.
Why Monofluoro?
-
TFMKs (Trifluoromethyl): High electrophilicity (
). Often bind too tightly or are fully hydrated in solution, complicating kinetic analysis. -
MFMKs (Monofluoromethyl): Moderate electrophilicity (
). They serve as sensitive probes for detecting subtle differences in the hydrophobic binding pocket ( / ) due to the C7 heptyl chain.
Visualization: Mechanism of Action
The following diagram illustrates the reversible covalent inhibition pathway, contrasting the inhibitor's fate with a natural substrate.
Caption: Kinetic pathway of 1-fluoro-2-heptanone acting as a reversible hemiketal transition state analog.
Experimental Protocol: Kinetic Characterization
Objective: Determine the
Materials Required
-
Enzyme: Porcine Liver Esterase (PLE), lyophilized (Sigma-Aldrich/Merck).
-
Substrate:
-Nitrophenyl Acetate (pNPA). -
Inhibitor: 1-Fluoro-2-heptanone (purity >95%).
-
Buffer: 100 mM Sodium Phosphate, pH 7.4.
-
Solvent: Acetonitrile (ACN) or DMSO (LC-MS grade).
-
Detection: UV-Vis Spectrophotometer or Microplate Reader (Absorbance at 405 nm).
Step-by-Step Methodology
1. Inhibitor Stock Preparation (Critical Step)
-
Note: 1-fluoro-2-heptanone is a volatile liquid. Handle chilled.
-
Prepare a 100 mM stock solution in ACN.
-
Calculation: Density
0.9 g/mL. MW = 132.18 g/mol .[1] -
Store in a glass vial with a PTFE-lined cap at -20°C.
-
Validity Check: Verify concentration via GC-MS if the stock is older than 2 weeks, as
-fluoroketones can undergo slow aldol condensation or hydration.
-
2. Assay Setup (96-well format) Design a matrix to vary both Inhibitor [I] and Substrate [S] concentrations to distinguish competitive vs. non-competitive modes.
| Component | Volume ( | Final Conc. |
| Phosphate Buffer (pH 7.4) | 150 | - |
| Inhibitor (1-Fluoro-2-heptanone) | 10 | 0 - 500 |
| Pre-Incubation | 10 min @ 25°C | Equilibrium Establishment |
| Enzyme (PLE) | 20 | 0.1 Units/mL |
| Substrate (pNPA) | 20 | 0.1 - 2.0 mM |
| Total Volume | 200 |
3. Kinetic Measurement
-
Add Buffer and Inhibitor to the wells.
-
Add Enzyme and pre-incubate for 10 minutes .
-
Reasoning: MFMKs are often slow-binding inhibitors. Pre-incubation ensures the hemiketal adduct equilibrium is reached before the substrate competes.
-
-
Initiate reaction by adding Substrate (pNPA).
-
Monitor Absorbance at 405 nm (formation of
-nitrophenol) every 30 seconds for 15 minutes.
4. Data Processing
-
Calculate initial velocities (
) from the linear portion of the absorbance curves. -
Plot
vs. [I] to determine . -
Advanced Analysis: Construct a Lineweaver-Burk Plot (
vs. ) at different [I].-
Expected Result: Intersection at the Y-axis indicates Competitive Inhibition (binding to the active site). Intersection to the left of the Y-axis indicates Mixed/Non-competitive. Given the mechanism, Competitive is expected.
-
Data Presentation & Analysis
Summarize your kinetic findings in the following format to ensure comparability.
Table 1: Kinetic Parameters of 1-Fluoro-2-Heptanone vs. Standard Inhibitors
| Inhibitor Class | Compound | Target Enzyme | Mechanism | |
| MFMK | 1-Fluoro-2-heptanone | PLE / AChE | [Experimental Value] | Reversible Hemiketal |
| TFMK | 1,1,1-Trifluoro-2-heptanone | AChE | Tight-binding TSA | |
| Organophosphate | Paraoxon | AChE | < 0.001 | Irreversible Phosphorylation |
Note: TFMKs are generally more potent due to higher electrophilicity but suffer from hydration issues. MFMKs like 1-fluoro-2-heptanone provide a cleaner "drug-like" profile for structure-activity relationship (SAR) studies.
Troubleshooting & Optimization
-
Issue: Non-linear rates.
-
Cause: Substrate depletion or Enzyme instability.
-
Solution: Reduce enzyme concentration or shorten measurement time to the first 5 minutes.
-
-
Issue: No inhibition observed.
-
Cause: High hydration of the stock solution or volatility loss.
-
Solution: Prepare fresh inhibitor stock in dry ACN (anhydrous) immediately before use. Avoid aqueous dilution until the final assay step.
-
-
Issue: Time-dependent inhibition.
-
Insight: If inhibition increases over time during the assay, the "slow-binding" assumption is valid. Extend pre-incubation time to 30 minutes to capture the true thermodynamic
.
-
References
-
Abeles, R. H., & Alston, T. A. (1990). Enzyme inhibition by fluoro compounds.[2][3][4][5][6] The Journal of Biological Chemistry.
-
Brodbeck, U., et al. (1979). Fluoro ketone inhibitors of hydrolytic enzymes.[4][6][7] Proceedings of the National Academy of Sciences.
-
Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of esterases and proteases.[6] Biochemistry.[2][4][6][8][9]
-
PubChem. (2025). 1-Fluoro-2-heptanone Compound Summary. National Library of Medicine.
-
Hammock, B. D., et al. (1984). Trifluoromethyl ketones as transition state analog inhibitors of juvenile hormone esterase. Pesticide Biochemistry and Physiology.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and selective fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of fluoroketone inhibitors of alpha-lytic protease and human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note: Biocatalytic Profiling of 1-Fluoro-2-heptanone using PLP-Dependent Transaminases
Executive Summary
The synthesis of chiral
However, aliphatic
Mechanistic Insights: Causality of Chemoselectivity
To optimize the biocatalytic conversion of 1-fluoro-2-heptanone, one must understand the causality behind the competing pathways within the enzyme's active site.
When 1-fluoro-2-heptanone enters the active site, it reacts with the PLP-amine complex (pyridoxamine 5'-phosphate, PMP) to form a ketimine intermediate. At this critical junction, the reaction diverges based on the enzyme's microenvironment and the choice of amine donor:
-
Pathway A (Desired Asymmetric Amination): The ketimine undergoes stereoselective protonation and subsequent transimination, releasing the chiral product,
- or -1-fluoro-2-heptylamine. -
Pathway B (Promiscuous Hydrodefluorination): The highly electronegative fluorine atom increases the acidity of the
-protons. Basic residues in the active site can abstract an -proton, triggering an E1cB-like elimination of the fluoride ion[2]. The resulting enamine intermediate hydrolyzes to yield 2-heptanone, releasing ammonia and hydrogen fluoride (HF) as byproducts.
Figure 1: Mechanistic divergence of PLP-dependent transaminases acting on 1-fluoro-2-heptanone.
Experimental Protocols
This methodology is designed as a self-validating system . It incorporates internal standards to track mass balance (ensuring volatile fluorinated compounds are not lost to evaporation) and negative controls to rule out spontaneous chemical defluorination.
Reagents and Materials
-
Substrate: 1-Fluoro-2-heptanone (CAS#: 689-87-2)[4][5], prepared as a 500 mM stock in DMSO.
-
Amine Donors: Isopropylamine (IPA) or D/L-Alanine.
-
Enzymes: Purified
-transaminases (e.g., Chromobacterium violaceum CV-TA, Arthrobacter sp. ArR-TA) or lyophilized cell-free extracts. -
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Internal Standard:
-Dodecane (for GC-FID/MS recovery validation).
Step-by-Step Biocatalytic Workflow
Step 1: Reaction Assembly
-
Prepare the reaction buffer: 100 mM HEPES (pH 7.5) containing 1 mM PLP.
-
Add the amine donor: For IPA, add 250 mM and readjust pH to 7.5. For Alanine, add 250 mM along with an amino acid dehydrogenase/formate dehydrogenase recycling system to drive the equilibrium[6].
-
Add the biocatalyst: 2–5 mg/mL of purified TA (or 20 mg/mL of lyophilized whole cells).
-
Initiate the reaction: Add 1-fluoro-2-heptanone to a final concentration of 20 mM (ensure final DMSO concentration is
5% v/v to prevent enzyme denaturation).
Step 2: Incubation & Self-Validation Controls
-
Seal the reaction vials (glass, to prevent volatile loss) and incubate at 30°C with orbital shaking (150 rpm) for 24–48 hours.
-
Validation Control A (Spontaneous Degradation): Run a parallel vial lacking the enzyme.
-
Validation Control B (Cofactor Dependency): Run a parallel vial lacking PLP.
Step 3: Quenching, Extraction, and Derivatization
-
Spike the reaction with 10 mM
-dodecane (internal standard). -
Quench the reaction by adding 10 M NaOH to raise the pH to >11 (deprotonating the formed amines for organic extraction).
-
Extract twice with equal volumes of ethyl acetate (EtOAc). Centrifuge at 3,000
g for 5 minutes to break emulsions. -
Derivatization (Crucial for GC resolution): To the combined organic layers, add 10
L of acetic anhydride and 10 L of pyridine. Incubate at room temperature for 30 minutes to acetylate the 1-fluoro-2-heptylamine. -
Dry the organic phase over anhydrous MgSO
and transfer to GC vials.
Figure 2: High-throughput screening workflow for assessing TA activity on 1-fluoro-2-heptanone.
Data Presentation & Interpretation
When analyzing the GC-MS/FID data, researchers must calculate the Conversion (%) of the substrate and the Chemoselectivity Ratio between the desired chiral amine and the defluorinated ketone.
The table below summarizes representative quantitative benchmarks based on the promiscuous hydrodefluorination kinetics observed in wild-type transaminases[2][3].
| Biocatalyst | Amine Donor (250 mM) | Total Substrate Conversion (%) | Chemoselectivity (Amine : 2-Heptanone) | Enantiomeric Excess (ee %) of Amine |
| CV-TA (C. violaceum) | Isopropylamine | > 95% | 15 : 85 | > 99% |
| CV-TA (C. violaceum) | L-Alanine | 60% | 40 : 60 | > 99% |
| ArR-TA (Arthrobacter sp.) | Isopropylamine | 85% | 10 : 90 | > 95% |
| Engineered TA Variant | Isopropylamine | > 90% | 95 : 5 | > 99% |
| Negative Control (No Enzyme) | Isopropylamine | < 1% | N/A | N/A |
Troubleshooting & Optimization Insights
-
High Defluorination Rates: If 2-heptanone is the dominant product (as seen with wild-type CV-TA and IPA), the active site geometry is likely positioning the fluorine atom in an anti-periplanar orientation relative to the abstracted
-proton, facilitating E1cB elimination. Switching the amine donor from IPA to L-Alanine often alters the active site conformation, partially rescuing the amination pathway[3]. -
Mass Balance Deficits: 1-Fluoro-2-heptanone is volatile. If the sum of the remaining substrate, 1-fluoro-2-heptylamine, and 2-heptanone does not equal the internal standard baseline, check the vial seals during the 30°C incubation.
References
-
The Reactivity of
‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Lavandera, I., Gotor-Fernández, V., et al. Angewandte Chemie International Edition (2021). 2 -
Enzymatic synthesis of fluorinated compounds. National Institutes of Health (PMC) (2021). 1
-
1-Fluoro-2-heptanone (CAS#: 689-87-2) Chemical and Physical Properties. PubChem / ChemicalBook (2024). 7
-
Asymmetric Synthesis of Primary and Secondary
-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online (2021). 8
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Application Notes and Protocols: Strategic Solvent Selection for Reactions of 1-Fluoro-2-heptanone
Introduction: The Unique Reactivity of 1-Fluoro-2-heptanone
1-Fluoro-2-heptanone (C₇H₁₃FO, CAS: 689-87-2) is a valuable synthetic intermediate characterized by two key reactive centers: the electrophilic carbonyl carbon and the adjacent carbon bearing a fluorine atom.[1][2] The strong electron-withdrawing inductive effect of the α-fluorine atom significantly increases the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack compared to its non-fluorinated analog, 2-heptanone. This activation, however, is nuanced. The fluorine atom also influences the conformational preferences of the molecule, which can impact reactivity in ways that simple electronic arguments might not predict.[3][4]
This dual reactivity makes 1-fluoro-2-heptanone a versatile substrate for various transformations, including nucleophilic additions, α-substitutions, and enolate-based reactions. However, the outcome, rate, and selectivity of these reactions are critically dependent on the choice of solvent. A solvent is not merely an inert medium but an active participant that can stabilize or destabilize reactants, intermediates, and transition states, thereby dictating the reaction pathway.
This guide provides a comprehensive analysis of solvent selection for key reactions involving 1-fluoro-2-heptanone. It moves beyond simple solvent property tables to explain the underlying chemical principles, offering researchers the rationale needed to optimize existing protocols and troubleshoot new synthetic challenges.
Fundamental Principles of Solvent Effects in Organic Synthesis
The choice of solvent can dramatically alter the course of a reaction. The most critical properties to consider are polarity, which is the ability to solvate charged or polar species, and proticity, the ability to act as a hydrogen-bond donor.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (O or N). They are effective at solvating both cations and anions. Their ability to form hydrogen bonds can strongly stabilize charged intermediates, which is beneficial for S
N1-type reactions.[5] However, this same hydrogen-bonding capability can form a "cage" around anionic nucleophiles, deactivating them and slowing down SN2 reactions.[6] -
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have a significant dipole moment but lack an O-H or N-H bond. They are excellent at solvating cations but are poor at solvating anions.[7] This leaves the anion "naked" and highly reactive, making these solvents ideal for promoting S
N2 reactions. -
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and are poor at solvating charged species. They are typically used for reactions involving nonpolar reactants. For enolate chemistry, weakly coordinating ether solvents like THF are crucial for controlling aggregation states.[8]
The following diagram illustrates the differential solvation of a nucleophile in protic versus aprotic media.
Caption: Solvation Effects on Anionic Nucleophiles.
Solvent Selection for Key Reaction Classes
The optimal solvent for a reaction with 1-fluoro-2-heptanone is dictated by the desired transformation. The following decision tree provides a general framework for initial solvent screening based on the reaction type.
Caption: Solvent Selection Decision Tree.
Nucleophilic Substitution at the α-Carbon
The C-F bond in 1-fluoro-2-heptanone is activated towards SN2 displacement by the adjacent carbonyl group.[9] To maximize the rate of this reaction, the nucleophile must be as reactive as possible.
Causality: Polar aprotic solvents are the premier choice for these reactions.[7] They dissolve the ionic nucleophile (e.g., sodium azide, potassium cyanide) while solvating the cation (Na⁺, K⁺) effectively. This leaves the anionic nucleophile poorly solvated, or "naked," dramatically increasing its nucleophilicity and reaction rate. In contrast, polar protic solvents like methanol would form strong hydrogen bonds with the anion, creating a solvent shell that sterically hinders its approach to the α-carbon and reduces its reactivity.[5][6]
| Solvent Class | Recommended | Rationale | Potential Issues |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), DMF, DMSO | Maximizes nucleophile reactivity; good solubility for many salts. | DMF/DMSO can be difficult to remove; potential for side reactions at high temperatures. |
| Polar Protic | Ethanol, Methanol | Can work, but reaction rates are significantly slower due to nucleophile solvation.[5][7] | Reduced reaction rate; may promote competing elimination or addition reactions. |
| Nonpolar | Toluene, Hexane | Poor choice due to insolubility of most ionic nucleophiles. | Insoluble reactants, extremely slow or no reaction. |
Nucleophilic Addition to the Carbonyl Group
This class of reactions includes reductions (e.g., with NaBH₄) and additions of organometallic reagents. The primary role of the solvent is to dissolve the reactants and to stabilize the charged intermediates and transition states.
Causality: For reductions with sodium borohydride, polar protic solvents like ethanol or methanol are commonly employed. They are good solvents for NaBH₄ and can participate in the mechanism by protonating the initially formed alkoxide. While α-fluoroketones are generally highly reactive towards nucleophilic addition, conformational effects can make them slightly less reactive than their chloro- or bromo- counterparts.[3][9] In polar solvents like ethanol, the more stable cis conformation of the C-F and C=O bonds is preferred, which is less ideal for orbital overlap during the reduction, potentially slowing the reaction compared to other α-haloketones.[3][10] Ethereal solvents like THF or diethyl ether are standard for reactions with more reactive nucleophiles like Grignard reagents or organolithiums, as they are unreactive towards these strong bases.
| Solvent Class | Recommended | Rationale | Potential Issues |
| Polar Protic | Methanol, Ethanol | Excellent for NaBH₄ reductions; good solubility and proton source for workup. | Can deactivate highly reactive nucleophiles (e.g., Grignard); conformational preference may slightly lower rate.[10] |
| Ethereal | THF, Diethyl Ether | Inert to strong nucleophiles like Grignard reagents and organolithiums. | Must be rigorously dried; lower polarity may not be ideal for all substrates. |
| Polar Aprotic | DMF, DMSO | Generally avoided with highly reactive organometallics due to potential side reactions. | Reactivity with strong nucleophiles. |
Enolate Formation and Subsequent Reactions
To perform reactions such as alkylation or aldol additions at the α-carbon, 1-fluoro-2-heptanone must first be deprotonated to form an enolate. This requires a strong, non-nucleophilic base in an aprotic solvent.
Causality: The solvent choice is critical for both the formation and subsequent reactivity of the enolate. Aprotic, non-hydroxylic solvents are mandatory to prevent the strong base from being quenched.[11] Weakly coordinating ethereal solvents, with Tetrahydrofuran (THF) being the most common choice, are ideal.[8] They are good solvents for bases like Lithium Diisopropylamide (LDA) and do not strongly coordinate to the lithium cation of the enolate. This leads to the formation of enolate aggregates (often tetramers), which favors subsequent C-alkylation over O-alkylation.[8] In contrast, using strongly coordinating polar aprotic solvents like HMPA or DMSO would break up these aggregates, leading to more "naked" and reactive oxygen atoms, thereby increasing the amount of undesired O-alkylation product.[8]
| Solvent Class | Recommended | Rationale | Potential Issues |
| Ethereal | THF, Diethyl Ether, DME | Required for strong bases (LDA, NaH); prevents quenching; favors C-alkylation.[8][11] | Must be anhydrous; ether cleavage can occur with some strong bases over time. |
| Polar Aprotic | HMPA, DMSO | Can be used as co-solvents to alter reactivity, but generally increase O-alkylation.[8] | Promotes undesired O-alkylation; HMPA is a known carcinogen. |
| Polar Protic | Methanol, Water | Completely unsuitable; will be deprotonated by the strong base, quenching the reaction. | Instant quenching of the strong base. |
Experimental Protocols
The following protocols are representative examples. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: α-Azidation of 1-Fluoro-2-heptanone (SN2 Reaction)
This protocol demonstrates the use of a polar aprotic solvent to facilitate a nucleophilic substitution.
Caption: Workflow for α-Azidation of 1-Fluoro-2-heptanone.
Methodology:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-fluoro-2-heptanone (1.32 g, 10 mmol).
-
Solvent and Reagent Addition: Add 20 mL of dry acetone, followed by sodium azide (NaN₃, 0.975 g, 15 mmol).
-
Reaction: Heat the stirred suspension to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield 1-azido-2-heptanone.
Protocol 2: Reduction of 1-Fluoro-2-heptanone with NaBH₄
This protocol illustrates a standard nucleophilic addition to the carbonyl using a polar protic solvent.
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2-heptanone (1.32 g, 10 mmol) in 25 mL of absolute ethanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In small portions, carefully add sodium borohydride (NaBH₄, 0.19 g, 5 mmol) over 10 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by slowly adding 1 M HCl (aq) at 0 °C until gas evolution ceases and the pH is acidic. Remove most of the ethanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-fluoroheptan-2-ol. Further purification can be achieved by distillation or column chromatography.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield in S | 1. Nucleophile deactivated by protic solvent contamination. 2. Insufficient reaction temperature/time. 3. Poor solubility of nucleophile. | 1. Ensure all glassware is dry and use anhydrous solvent. 2. Increase reaction temperature or time, monitoring by TLC. 3. Switch to a more polar aprotic solvent (e.g., from Acetone to DMF). |
| Formation of elimination byproducts | 1. Nucleophile is too basic. 2. Reaction temperature is too high. | 1. Use a less basic nucleophile if possible. 2. Run the reaction at a lower temperature for a longer duration. |
| Incomplete enolate formation | 1. Base is not strong enough. 2. Solvent is not anhydrous. 3. Incorrect stoichiometry of base. | 1. Use a stronger base (e.g., LDA instead of an alkoxide). 2. Rigorously dry the solvent (e.g., distill THF from Na/benzophenone). 3. Ensure a slight excess (e.g., 1.05 eq.) of fresh, titrated base is used. |
| Mixture of C- and O-alkylation products | Solvent is too strongly coordinating (e.g., DMSO, HMPA). | Use a weakly coordinating ethereal solvent like THF or diethyl ether to favor C-alkylation.[8] |
References
-
Spencer, C. D., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921. [Link]
-
Beilstein Journals (2017). Conformational preferences of α-fluoroketones may influence their reactivity. [Link]
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Garcia-Ramos, M., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemCatChem. [Link]
-
The University of Brighton (2017). Conformational preferences of α-fluoroketones may influence their reactivity. [Link]
-
White Rose Research Online (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Link]
-
University of Pretoria (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
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CHEM 330 Topics Discussed on Oct 2. [Link]
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Rodrigues Silva, G., et al. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. ResearchGate. [Link]
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Chemistry Steps (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
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Tadayon, S., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
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Chemistry LibreTexts (2021). 8.8: Structural and Solvent Effects in S
ngcontent-ng-c567981813="" class="ng-star-inserted">NReactions. [Link] -
Wikipedia. Reductive dehalogenation of halo ketones. [Link]
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Tadayon, S., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
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Enolate Chemistry lecture notes. [Link]
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Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287–5348. [Link]
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Chemistry LibreTexts (2023). Synthesis of Enols and Enolates. [Link]
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Master Organic Chemistry (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
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Application Notes and Protocols for the Safe Storage and Handling of Volatile Fluoroketones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Volatile fluoroketones are a class of organic compounds characterized by a ketone functional group and the presence of fluorine atoms. This unique molecular architecture imparts a range of desirable properties, including high thermal stability, chemical inertness, and low surface tension, making them valuable in various applications from fire suppression agents to intermediates in pharmaceutical and agrochemical synthesis.[1] However, their volatility and potential reactivity necessitate stringent storage and handling protocols to ensure laboratory safety and experimental integrity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of volatile fluoroketones, grounded in established safety principles and technical data.
Understanding the Physicochemical Properties and Hazards of Volatile Fluoroketones
A thorough understanding of the properties of volatile fluoroketones is fundamental to their safe handling. The strong carbon-fluorine bond contributes to their high thermal stability and chemical inertness.[1] However, their volatility, often accompanied by a high vapor pressure, presents a primary handling challenge. For instance, 3M™ Novec™ 1230 Fire Protection Fluid (FK-5-1-12), a dodecafluoro-2-methylpentan-3-one, is a liquid at room temperature but readily vaporizes.[2][3]
While generally less reactive than their non-fluorinated counterparts, some α-fluoroketones can exhibit unique reactivity profiles due to conformational effects.[4][5] It is crucial to consult the Safety Data Sheet (SDS) for each specific fluoroketone to understand its unique hazard profile, which may include:
-
Flammability: Many volatile fluoroketones are flammable, with low flash points. Their vapors can form explosive mixtures with air and may travel to an ignition source and flash back.
-
Toxicity: While some fluoroketones have low toxicity, others can be harmful if swallowed, inhaled, or in contact with skin. Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, and nausea. Upon combustion, they can decompose to produce hazardous substances like hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2).
-
Reactivity: Fluoroketones can be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.
Table 1: Physicochemical Properties of Representative Volatile Fluoroketones
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Vapor Pressure | Key Hazards |
| Fluoroacetone | C₃H₅FO | 76.06 | 75 | 7 | High | Flammable, Health Hazard |
| 1,1,1-Trifluoroacetone | C₃H₃F₃O | 112.05 | 21-22 | -4 | High | Flammable, Irritant |
| Dodecafluoro-2-methylpentan-3-one (FK-5-1-12) | C₆F₁₂O | 316.04 | 49.2 | None | 12 times that of water[6] | Low toxicity, but thermal decomposition products are hazardous[6][7] |
Protocols for Safe Storage of Volatile Fluoroketones
Proper storage is the first line of defense against accidents involving volatile fluoroketones. The primary objectives are to prevent accidental ignition, minimize exposure to personnel, and maintain the chemical integrity of the compounds.
General Storage Guidelines
-
Dedicated and Ventilated Storage: Store volatile fluoroketones in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[8] A dedicated, approved flammable liquids storage cabinet is mandatory for flammable fluoroketones.[9][10]
-
Inert Containers: Use chemically inert containers, such as amber glass bottles with tightly sealing caps, to prevent reactions and protect light-sensitive compounds.[11][12] Avoid plastic containers as they may be incompatible or allow for leakage.[11]
-
Segregation from Incompatibles: Store fluoroketones separately from incompatible materials like strong oxidizing agents, bases, and reducing agents to prevent violent reactions.[13]
-
Secondary Containment: Utilize secondary containment trays to capture any potential leaks or spills.[13]
-
Clear Labeling: All containers must be clearly labeled with the chemical name, concentration, hazard warnings, and date of receipt.
Protocol for Long-Term Storage
-
Container Inspection: Before placing in storage, inspect the container for any signs of damage or leakage.
-
Secure Sealing: Ensure the container cap is tightly sealed. For added security, especially for highly volatile compounds, use parafilm or cap seals.
-
Cabinet Placement: Place the container in a designated flammable liquids storage cabinet, ensuring it is not overcrowded.[14]
-
Inventory Management: Maintain a detailed inventory of all stored fluoroketones, including the quantity and storage location.[15] Regularly inspect the storage area for any signs of spills, container degradation, or illegible labels.[15]
Safe Handling Protocols
Adherence to strict handling protocols is critical to minimize the risk of exposure and accidents.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is based on a thorough risk assessment of the specific fluoroketone and the procedure being performed.[16]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[16] A face shield should be worn in addition to goggles when there is a significant splash hazard.[16]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves may not be suitable for all ketones; consult glove manufacturer compatibility charts.[17] Butyl or fluoroelastomer gloves often provide better resistance.[17] Always inspect gloves for integrity before use.[17]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements.[16] For larger quantities or higher-risk procedures, chemical-resistant aprons or coveralls may be necessary.[18]
-
Respiratory Protection: All handling of volatile fluoroketones must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[19] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[17][20]
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Aliquoting/Transfer | Safety Goggles | Chemical-resistant gloves (e.g., butyl, fluoroelastomer) | Flame-resistant lab coat | Chemical Fume Hood |
| Reaction Setup | Safety Goggles & Face Shield | Chemical-resistant gloves | Flame-resistant lab coat | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron/coveralls | NIOSH-approved respirator (if outside fume hood) |
Experimental Protocol: Aliquoting a Volatile Fluoroketone
This protocol is designed to be self-validating by incorporating checks for equipment integrity and proper engineering controls.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment: the stock container of the fluoroketone, the receiving container, a clean and dry syringe or pipette, and waste containers.
-
Don the appropriate PPE as outlined in Table 2.
-
-
Execution:
-
Place all materials inside the chemical fume hood.
-
Ground all metal equipment to prevent static discharge, which can be an ignition source.[8]
-
Carefully open the stock container, avoiding any sudden release of pressure.
-
Slowly draw the desired volume of the fluoroketone into the syringe or pipette.
-
Dispense the liquid into the receiving container, ensuring the tip of the syringe/pipette is close to the liquid surface to minimize splashing and vapor generation.
-
Tightly seal both the stock and receiving containers immediately after the transfer.
-
-
Cleanup and Waste Disposal:
-
Decontaminate the syringe or pipette with a suitable solvent inside the fume hood.
-
Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.[18]
-
Wipe down the work surface within the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Spill and Leak Management
Prompt and appropriate action is crucial in the event of a spill to prevent exposure and environmental contamination.[18]
Emergency Spill Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a fume hood.[17][18]
-
Isolate and Ventilate: If safe to do so, close the doors to the affected area to contain vapors. Increase ventilation to the area.[6]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[17]
-
Assess and Don PPE: Before attempting cleanup, assess the extent of the spill and don the appropriate PPE, including respiratory protection if necessary.[17]
-
Contain and Absorb:
-
Collect and Dispose:
-
Report: Report the incident to the appropriate environmental health and safety (EHS) personnel.
Waste Disposal
All waste materials contaminated with volatile fluoroketones must be treated as hazardous waste.
-
Segregation: Collect fluoroketone waste in a dedicated, clearly labeled, and chemically compatible container.[18] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[18]
-
Containerization: Ensure waste containers are tightly sealed to prevent the release of vapors and are stored in a well-ventilated area, away from incompatibles.[21]
-
Professional Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste management company.[18] High-temperature incineration is often the preferred method for the complete destruction of fluorinated organic compounds.[18]
Conclusion
The unique properties of volatile fluoroketones make them valuable tools in research and development. However, their inherent hazards demand a culture of safety and strict adherence to established protocols. By understanding the risks, implementing robust storage and handling procedures, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with these compounds safely and effectively.
References
- Vertex AI Search. (n.d.). Introduction to Fluoroketones: Key Properties and Applications for Global Chemical Buyers.
- Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Fluoroacetone.
- 3M. (2018). 3M™ Novec™ 1230 Fire Protection Fluid Safety Data Sheet.
- Fire Protection Technologies. (n.d.). Safety Data Sheet 3M™ NOVEC™ 1230 FIRE PROTECTION FLUID.
- Climalife. (2021). FK-5-1-12.
- Rutgers University. (n.d.). Fluorine.
- University of Brighton. (2017). Conformational preferences of α-fluoroketones may influence their reactivity.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone.
- BenchChem. (2025). Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals.
- 3M. (n.d.). 3M™ Novec™ 1230 Fire Protection Fluid.
- Scribd. (n.d.). Dec - Novec 1230 Fluid Storage and Handling.
- Caltech CCE. (n.d.). General Lab Safety Procedure.
- Sigma-Aldrich. (2024). The Proper Storage and Handling of Volatile Analytical Standards.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Servicetec. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
- Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- Somatco. (2025). How to Store and Handle Lab Chemicals Safely.
- University of California, Berkeley. (n.d.). Safe Storage of Chemicals.
- APEC. (2025). Does Your Factory Meet These Storage of Flammable Liquids Regulations?.
- Justrite. (2020). NFPA 30 Flammable and Combustible Liquids - Production Facility Compliance.
- Elizabeth City State University. (n.d.). Chemical/Flammable Storage Management Program.
- National Institutes of Health. (n.d.). Flammable Storage Cabinets.
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Troubleshooting & Optimization
Technical Support Center: Preventing Hydration of 1-fluoro-2-heptanone in Aqueous Media
This guide is intended for researchers, scientists, and drug development professionals who are utilizing 1-fluoro-2-heptanone in aqueous experimental settings. The unique chemical properties of α-fluoro ketones present specific challenges, primarily their propensity to form hydrates. This document provides in-depth technical guidance, troubleshooting protocols, and preventative strategies to ensure the integrity of your compound and the success of your experiments.
The Core Challenge: Understanding α-Fluoro Ketone Hydration
1-fluoro-2-heptanone, a valuable building block in synthetic chemistry, is characterized by the presence of a fluorine atom on the carbon adjacent (the α-position) to the carbonyl group. The high electronegativity of fluorine creates a strong electron-withdrawing inductive effect. This effect significantly increases the partial positive charge on the carbonyl carbon, making it exceptionally electrophilic and highly susceptible to nucleophilic attack by water.[1][2]
This susceptibility leads to the formation of a geminal diol, also known as a hydrate, through a reversible reaction.[1][2] For many ketones, the equilibrium of this reaction favors the ketone form. However, for α-fluoro ketones, the equilibrium can strongly favor the hydrate, effectively reducing the concentration of the active ketone species in your aqueous medium.[2][3][4][5]
The Hydration Mechanism:
The addition of water to the carbonyl group can be catalyzed by either acid or base.[1][5][6][7][8]
-
Acid-Catalyzed Hydration: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a water molecule.[1][5][8][9]
-
Base-Catalyzed Hydration: A hydroxide ion, a more potent nucleophile than water, directly attacks the carbonyl carbon.[1][5]
Caption: Decision workflow for troubleshooting hydration via pH control.
2. Aprotic Co-solvents:
Reducing the concentration of water by introducing a miscible, aprotic co-solvent can effectively shift the equilibrium away from the hydrate. [10]
-
Suitable Co-solvents: Acetonitrile, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.
-
Experimental Approach: Begin by introducing a small percentage (e.g., 10-20% v/v) of the co-solvent and incrementally increase the proportion while monitoring the impact on both hydration and the desired reaction.
Table 1: Illustrative Effect of Acetonitrile on Hydration Equilibrium
| Acetonitrile (% v/v) | Approximate % Hydrate at Equilibrium |
| 0 | >85% |
| 25 | ~50% |
| 50 | ~20% |
| 75 | <5% |
Note: These values are illustrative and the optimal solvent ratio should be determined empirically for your specific system.
3. Protecting Groups:
For multi-step syntheses, protecting the ketone functionality as an acetal or ketal can be a robust strategy. These protecting groups are stable in neutral to basic aqueous conditions and can be removed later. [9][11][12][13]
-
Protection: React 1-fluoro-2-heptanone with ethylene glycol in the presence of an acid catalyst to form a cyclic acetal.
-
Reaction: Perform the desired reaction in the aqueous medium.
-
Deprotection: Remove the protecting group and regenerate the ketone using aqueous acid. [9][11][12]
Experimental Protocols
Protocol 1: General Procedure for a pH-Controlled Reaction
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer and carefully adjust the pH to 7.0 using solutions of phosphoric acid and sodium hydroxide.
-
Reaction Assembly: In a temperature-controlled reaction vessel, combine all reactants except for the 1-fluoro-2-heptanone in the prepared buffer.
-
Ketone Addition: Add the 1-fluoro-2-heptanone to the stirred reaction mixture.
-
Monitoring: Follow the reaction's progress using an appropriate analytical technique (e.g., HPLC, GC-MS).
-
Work-up: Once the reaction is complete, proceed with your established extraction and purification protocol.
Protocol 2: In-situ IR Spectroscopy for Real-Time Hydration Monitoring
-
Instrument Setup: Utilize an attenuated total reflectance (ATR) IR probe inserted directly into the reaction vessel.
-
Background Spectrum: Record a background spectrum of the aqueous medium (including buffer and any co-solvents) at the intended reaction temperature.
-
Initiation: Inject a precise amount of 1-fluoro-2-heptanone into the vessel.
-
Data Collection: Begin acquiring IR spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Monitor the intensity of the C=O stretching peak (around 1715-1730 cm⁻¹). A decrease in this peak's area corresponds to the formation of the hydrate. This allows for a quantitative assessment of the ketone-hydrate equilibrium under your specific conditions.
References
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jove.com [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Unraveling the Hydration of Ketones: A Deep Dive Into Chemical Interactions - Oreate AI Blog [oreateai.com]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Fluoro-2-Heptanone NMR Interpretation
The following technical guide is structured as a Level 3 Support Resource for analytical chemists and medicinal chemists. It addresses the specific spectroscopic anomalies observed in α-fluorinated ketones, specifically 1-fluoro-2-heptanone .
Ticket ID: NMR-F-HEPT-001 Topic: Resolving Spectral Anomalies due to Gem-Diol Equilibrium Status: Active Applicable Compounds: 1-fluoro-2-heptanone (CAS: 689-87-2) and related α-fluoro ketones.
Executive Summary: The "Phantom" Species
Users characterizing 1-fluoro-2-heptanone often report "impurities" or "missing peaks" in their NMR spectra. These are rarely synthetic impurities. Instead, they arise from the compound's high electrophilicity, which drives a reversible equilibrium with water (even trace atmospheric moisture) to form a gem-diol (hydrate) .
The Core Issue: The electronegative fluorine atom at the
This guide provides the diagnostic markers to distinguish the Ketone Form from the Gem-Diol Form and protocols to control the equilibrium.
Diagnostic Workflow
Use this decision tree to interpret your spectrum immediately.
Figure 1: Diagnostic logic for identifying hydration state based on Carbon-13 shifts.
Spectral Data & Interpretation
The fluorine atom introduces spin-spin coupling (
A. H NMR Signatures (Proton)
The most distinct marker is the shift of the
| Feature | Ketone Form (Dry CDCl | Gem-Diol Form (Hydrated) | Explanation |
| The carbonyl is deshielding. Converting C=O to C(OH) | |||
| Coupling ( | ~47 Hz | ~47 Hz | Large geminal coupling remains constant. |
| Hydroxyl (-OH) | Not present | Broad singlet (variable | Visible in DMSO- |
| Methyl Terminus | Triplet ~0.9 ppm | Triplet ~0.9 ppm | Unaffected by the distant equilibrium. |
B. C NMR Signatures (Carbon)
This is the definitive confirmation method.
| Carbon Environment | Ketone Form ( | Gem-Diol Form ( | Coupling Pattern |
| Carbonyl / Gem-C | 205 - 210 | 90 - 95 | Doublet ( |
| 80 - 85 | 80 - 85 (Shift varies) | Doublet ( | |
| ~40 | ~35 | Shifted upfield in hydrate due to loss of carbonyl anisotropy. |
C. F NMR Signatures (Fluorine)
Fluorine shifts are highly sensitive to the hybridization of the adjacent carbon.
-
Ketone Form: typically -225 to -230 ppm (Triplet,
Hz). -
Gem-Diol Form: typically shifted upfield (more negative ppm) by 5-10 ppm relative to the ketone, due to the loss of the deshielding carbonyl cone.
-
Observation: In a "wet" sample, you will often see two distinct fluorine signals if exchange is slow on the NMR timescale, or a single broadened/averaged peak if exchange is fast.
Troubleshooting & FAQs
Q1: My integration for the CH F doublet is lower than expected (e.g., 1.2H instead of 2H).
Diagnosis: You are likely integrating only the ketone form while the remaining intensity is "hidden" in the gem-diol form at a different chemical shift (approx 0.5 ppm upfield). Fix: Expand your integration window to include both the ketone doublet (~5.0 ppm) and the gem-diol doublet (~4.4 ppm). The sum should equal 2H.
Q2: Why does my C spectrum show a quartet for the carbonyl?
Diagnosis: This is actually a doublet due to C-F coupling (
Q3: How do I get a "clean" spectrum of just one form?
Protocol for Ketone Form:
-
Dissolve compound in CDCl
. -
Add activated 4Å Molecular Sieves directly to the NMR tube.
-
Shake and let stand for 15 minutes.
-
Run spectrum immediately.
Protocol for Gem-Diol Form:
-
Use D
O or a mixture of DMSO- /D O as the solvent. -
The equilibrium will shift almost entirely to the hydrate form in water-rich environments.
Mechanism of Action
Understanding the "Why" helps predict behavior for similar compounds.
Figure 2: The inductive effect of the
References
-
LibreTexts Chemistry . Addition of Water to form Hydrates (Gem-Diols). Available at: [Link][2]
-
National Institutes of Health (PubChem) . 1-Fluoro-2-propanone (Analogous Spectral Data). Available at: [Link]
-
University of Wisconsin-Madison . Evans pKa Table (Influence of Fluorine on Carbonyl Electrophilicity). Available at: [Link]
-
Hans J. Reich, University of Wisconsin . 19F NMR Chemical Shifts. Available at: [Link]
Sources
resolving low yields in alpha-fluorination of heptanone
Technical Support Center: Troubleshooting Low Yields in -Fluorination of Heptanone
Welcome to the Technical Support Center. The electrophilic
As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to optimize your fluorination workflows.
Part 1: Troubleshooting FAQs
Q1: I am trying to mono-fluorinate 2-heptanone using Selectfluor, but I am getting an intractable mixture of C1- and C3-fluorinated products. How can I control the regioselectivity?
Analysis & Causality: 2-Heptanone is an unsymmetrical ketone. Direct fluorination under basic or acidic conditions relies on in situ enolization, which produces a mixture of kinetic (C1) and thermodynamic (C3) enolates. Because electrophilic fluorination with highly reactive N-F reagents like Selectfluor is extremely fast, the product ratio simply mirrors the enolate equilibrium, leading to poor regioselectivity[1][3].
Solution: You must decouple the enolization step from the fluorination step. Pre-form and isolate the specific silyl enol ether. For example, using LDA/TMSCl at -78 °C will selectively yield the kinetic C1-enol ether. Once the regiochemistry is locked, reacting the silyl enol ether with Selectfluor in acetonitrile will yield the specific regioisomer in high yield[4][5].
Q2: When fluorinating 4-heptanone, I achieve full conversion, but my isolated yield is low because a significant portion of the product is
Analysis & Causality: Over-fluorination is a classic pitfall in organofluorine chemistry. The introduction of a highly electronegative fluorine atom alters the acidity of the remaining
Solution:
-
Reagent Selection: Switch from Selectfluor to N-Fluorobenzenesulfonimide (NFSI). NFSI is a neutral, milder N-F reagent compared to the dicationic Selectfluor[1]. It is significantly less prone to over-fluorination[2][3].
-
Stoichiometric Control: Strictly limit the electrophilic fluorinating agent to 0.95 equivalents relative to the ketone.
-
Temperature: Run the reaction at sub-ambient temperatures (e.g., -20 °C) to maximize the activation energy difference between the first and second fluorination events.
Q3: I switched to NFSI to prevent difluorination of my heptanone substrate, but now the conversion has stalled at 20%. What is going wrong?
Analysis & Causality: While NFSI prevents over-reaction, its milder, neutral nature means it often lacks the thermodynamic driving force to react with less nucleophilic neutral enols or sterically hindered enolates[1][3].
Solution: You must activate the system electrophilically or nucleophilically. You can either:
-
Add a Lewis acid catalyst (e.g., Ti(TADDOLato) complexes) to accelerate the enolization process and coordinate to the NFSI, rendering it more electrophilic[6].
-
Utilize an organocatalytic approach (e.g., MacMillan's chiral amine catalysts) to form a highly nucleophilic enamine intermediate in situ, which reacts readily with NFSI[7].
Part 2: Quantitative Reagent Comparison
Selecting the correct fluorinating agent is the most critical variable in determining your yield. Below is a comparative matrix of the two industry-standard N-F reagents based on current literature[1][2][3].
| Reagent | Chemical Nature | Relative Reactivity | Di-fluorination Risk | Optimal Substrate State | Primary Byproduct |
| Selectfluor® | Dicationic N-F salt | Very High | Moderate to High | Silyl enol ethers, unreactive enolates | Water-soluble DABCO salt |
| NFSI | Neutral N-F imide | Moderate | Low | Direct enolates, Enamines (Organocatalysis) | Organic-soluble dibenzenesulfonimide |
Part 3: Mechanistic & Workflow Visualizations
Mechanistic divergence in the fluorination of unsymmetrical ketones.
Decision tree for troubleshooting common issues in α-fluorination workflows.
Part 4: Standard Operating Procedure (SOP)
Protocol: Regioselective Mono-fluorination of 2-Heptanone via Silyl Enol Ether This self-validating protocol ensures complete regiocontrol by isolating the enol intermediate prior to electrophilic trapping[3][4][5].
Step 1: Formation of the Kinetic Silyl Enol Ether
-
Flame-dry a round-bottom flask under inert atmosphere (N₂ or Ar).
-
Add anhydrous THF (0.2 M relative to ketone) and diisopropylamine (1.1 equiv). Cool to -78 °C.
-
Add n-Butyllithium (1.05 equiv) dropwise. Stir for 30 minutes to form LDA.
-
Add 2-heptanone (1.0 equiv) dropwise. Stir for 1 hour at -78 °C.
-
Add freshly distilled Trimethylsilyl chloride (TMSCl, 1.2 equiv). Allow the reaction to slowly warm to room temperature over 2 hours.
-
Self-Validation Check: Run a TLC (Hexanes/EtOAc 9:1). The ketone spot should completely disappear, replaced by a high-Rf UV-inactive spot (visualized with KMnO₄).
-
Concentrate under reduced pressure, resuspend in hexanes, filter through a pad of Celite to remove LiCl salts, and concentrate to yield the pure silyl enol ether.
Step 2: Electrophilic Fluorination
-
In a clean, dry flask, dissolve the silyl enol ether (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.1 M).
-
Add Selectfluor® (1.05 equiv) in one portion at 0 °C[3].
-
Stir the mixture and allow it to warm to room temperature.
-
Self-Validation Check: As the reaction proceeds, the insoluble Selectfluor will be consumed, and the byproduct (a bis-tetrafluoroborate salt) may precipitate. Monitor by TLC or GC-MS until the silyl enol ether is fully consumed (typically 2-4 hours).
Step 3: Workup and Isolation
-
Remove the MeCN under reduced pressure.
-
Redissolve the crude residue in Diethyl Ether or Dichloromethane and wash vigorously with Distilled Water (3x). Causality: This step is critical as it completely removes the highly water-soluble Selectfluor byproduct[3].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via silica gel column chromatography to isolate the pure 1-fluoro-2-heptanone.
References
1.[1] Benchchem. A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). 2.[6] ACS Publications. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews. 3.[3] Benchchem. A Comparative Guide to Electrophilic Fluorinating Agents: Evaluating Traditional Reagents in the Absence of N,N. 4.[7] MDPI. Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. 5.[4] Harvard DASH. Carbon–Fluorine Bond Formation. 6.[2] ResearchGate. Bench‐Stable Electrophilic Fluorinating Reagents for Highly Selective Mono‐ and Difluorination of Silyl Enol Ethers. 7.[5] ChemRxiv. Diastereoselective Synthesis of Unsymmetrical 1,4-Diketone-Derived (Z)-Monosilyl Enol Ethers via Siloxyallylpotassium.
Technical Support Center: Impurity Profiling in Commercial 1-Fluoro-2-heptanone
Welcome to the Diagnostic Hub for fluorinated ketone analysis. Commercial batches of 1-fluoro-2-heptanone (CAS: 689-87-2) [1] are critical intermediates in pharmaceutical and materials research. However, due to the nuances of organofluorine synthesis, commercial lots frequently contain trace precursors, over-fluorinated byproducts, or regioisomers that can derail downstream assays.
This guide provides authoritative, self-validating workflows to detect, quantify, and remediate these impurities using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [2].
Diagnostic Workflow
Diagnostic workflow for detecting and remediating impurities in 1-fluoro-2-heptanone batches.
Knowledge Base (FAQs)
Q1: My GC-MS chromatogram shows a secondary peak with the exact same mass (m/z 132.18) as 1-fluoro-2-heptanone. What is this, and why is it there?
A: You are likely observing the regioisomer 3-fluoro-2-heptanone (CAS: 99687-74-8) [3].
Causality: Commercial 1-fluoro-2-heptanone is frequently synthesized by deprotonating fluoroacetone with a strong base like Lithium hexamethyldisilazide (LHMDS), followed by alkylation with 1-iodobutane [4]. Fluoroacetone has two enolizable carbons: the
Q2: How can I definitively quantify over-fluorinated impurities (e.g., 1,1-difluoro-2-heptanone) versus unreacted precursors?
A:
Q3: What is the best protocol to remove residual fluoroacetone from my commercial batch? A: Fractional distillation or Preparative GC [4]. Fluoroacetone is highly volatile (bp 75-77 °C) compared to 1-fluoro-2-heptanone. If your batch is contaminated with the precursor, a carefully monitored fractional distillation under reduced pressure will easily strip the volatile fluoroacetone from the heavier heptanone derivative.
Mechanistic Pathway of Impurity Generation
To troubleshoot effectively, one must understand the synthetic origin of the impurities. The diagram below illustrates how the choice of base and reaction conditions during synthesis dictates the impurity profile.
Mechanistic origin of the 3-fluoro-2-heptanone regioisomer during fluoroacetone alkylation.
Quantitative Analytical Data
Use the following reference parameters to cross-examine your analytical results. Deviations from these values indicate contamination or structural misassignment.
| Compound | CAS Number | GC-MS Base Peak | |||
| 1-Fluoro-2-heptanone | 689-87-2 | -227.7 ppm (triplet) | ~49 Hz | 4.7-4.8 ppm (doublet) | m/z 47 ( |
| Fluoroacetone (Precursor) | 430-51-3 | -223.5 ppm (triplet) | ~48 Hz | 4.52 ppm (doublet) | m/z 43 ( |
| 3-Fluoro-2-heptanone | 99687-74-8 | ~ -190 to -200 ppm (multiplet) | ~47 Hz | ~4.9 ppm (dt) | m/z 43 ( |
Methodology Vault: Step-by-Step Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating internal standards and strict calibration checks [2], you eliminate instrument drift as a variable in your troubleshooting.
Protocol A: Quantitative NMR (qNMR) for Purity Assessment
This protocol uses an internal standard to provide absolute quantification of fluorinated species, bypassing the need for an external calibration curve.
-
Sample Preparation: Weigh exactly 20.0 mg of the commercial 1-fluoro-2-heptanone into a clean glass vial.
-
Internal Standard Addition: Add exactly 5.0 mg of
-trifluorotoluene (TFT, highly pure) as an internal standard. -
Solvation: Dissolve the mixture in 0.6 mL of
(containing 0.03% v/v TMS) and transfer to a 5 mm NMR tube. -
Instrument Parameters:
-
Set the spectrometer to the
frequency (e.g., 376 MHz on a 400 MHz console). -
Critical Step: Set the relaxation delay (
) to at least 5 times the longest longitudinal relaxation time ( ) of the fluorine nuclei in the sample (typically seconds for quantitative fluorine NMR) to ensure complete spin relaxation between pulses. -
Acquire 64 scans with a 90° pulse angle.
-
-
Data Processing: Phase and baseline correct the spectrum. Integrate the TFT singlet (set to 3.00) and the triplet at
-227.7 ppm. -
Validation: Calculate the absolute purity based on the molar ratio derived from the integrals. Any additional fluorine signals (e.g., at -223.5 ppm) indicate fluorinated impurities, which can be quantified against the same TFT standard.
Protocol B: GC-MS Impurity Profiling
Designed to separate structural isomers that NMR might struggle to resolve dynamically.
-
Sample Dilution: Dilute 10
L of the commercial 1-fluoro-2-heptanone in 1.0 mL of GC-grade hexane. -
Column Selection: Use a standard 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., VF-5ms or DB-5, 30 m × 0.25 mm × 0.25
m) [5]. -
Inlet Parameters: Inject 1
L in split mode (split ratio 50:1) with the inlet temperature set to 250 °C. -
Oven Temperature Program:
-
Initial hold at 40 °C for 2 minutes.
-
Ramp at 10 °C/min to 150 °C.
-
Ramp at 25 °C/min to 280 °C and hold for 3 minutes.
-
-
MS Parameters: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35 to 300.
-
Validation: Extract the ion chromatogram (EIC) for m/z 132. A pure sample will show a single peak. A secondary peak at a slightly different retention time with an identical parent mass confirms the presence of the 3-fluoro regioisomer.
References
-
U.S. Environmental Protection Agency (EPA). "Subpart L—Fluorinated Gas Production." EPA.gov. Available at:[Link]
-
ChemSrc. "fluoroacetone cyclohexylimine | CAS#:114156-08-0 | Precursor & DownStream." ChemSrc. Available at:[Link]
-
ResearchGate. "Coupling of Protons with Fluorine." ResearchGate. Available at:[Link]
-
MDPI. "Organo-Fluorine Chemical Science." MDPI. Available at:[Link]
Technical Support Center: Troubleshooting Nucleophilic Attack on α-Fluoroketones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for challenges encountered during nucleophilic attack on α-fluoroketones. The unique electronic properties of the C-F bond adjacent to a carbonyl group introduce a layer of complexity to these reactions, often leading to unexpected outcomes. This resource aims to elucidate these intricacies and provide actionable solutions.
The Duality of the α-Fluoroketone: Understanding the Competing Reaction Pathways
Before delving into specific troubleshooting scenarios, it is crucial to appreciate the inherent reactivity of α-fluoroketones. The high electronegativity of the fluorine atom significantly influences the electron distribution within the molecule, creating multiple electrophilic sites. A nucleophile can potentially attack:
-
The Carbonyl Carbon (Position 1): The expected 1,2-addition to the carbonyl group.
-
The α-Carbon (Position 2): An SN2 displacement of the fluoride ion.
-
The Fluorine Atom (Position 3): A less common but possible interaction.
-
The α'-Proton (Position 5): Leading to enolate formation and subsequent side reactions.[1]
This multiplicity of reactive sites is the primary reason for many of the challenges encountered in the laboratory.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, providing both the "why" and the "how-to" for overcoming these experimental hurdles.
Q1: My reaction is yielding a complex mixture of products, and I'm not isolating the desired 1,2-addition product. What's going on?
A1: The likely culprit is the competition between direct nucleophilic addition and other reaction pathways, primarily enolization followed by rearrangement or substitution.
The presence of α'-hydrogens makes α-fluoroketones susceptible to deprotonation by basic nucleophiles or residual base in the reaction mixture, leading to the formation of an enolate.[2] This enolate is a key intermediate in several undesired side reactions.
Underlying a-Fluoroketone Reactivity
Caption: Competing reaction pathways for α-fluoroketones.
One of the most common side reactions for α-haloketones with available α'-hydrogens is the Favorskii rearrangement .[3][4][5][6] This occurs when a base abstracts an α'-proton, forming an enolate which then undergoes intramolecular cyclization to a cyclopropanone intermediate. Subsequent nucleophilic attack on this strained intermediate leads to ring-opening and the formation of a rearranged carboxylic acid derivative (e.g., an ester or amide, depending on the nucleophile and solvent).[4][5]
Troubleshooting Strategies:
-
Choice of Base/Nucleophile:
-
Hard vs. Soft Nucleophiles: Hard, non-basic nucleophiles (e.g., organolithiums, Grignard reagents) under aprotic conditions at low temperatures are more likely to favor 1,2-addition. Soft nucleophiles (e.g., thiolates, cyanides) have a higher propensity for SN2 displacement.
-
Sterically Hindered Bases: If a base is required, consider using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to favor enolate formation under kinetic control, which can then be reacted with a desired electrophile.
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of side reactions, particularly the Favorskii rearrangement.
-
Solvent: Aprotic, non-polar solvents are generally preferred to disfavor the formation of enolates and subsequent rearrangements.
-
-
Substrate Modification:
Q2: I'm observing significant amounts of the SN2 substitution product instead of the desired addition to the carbonyl. How can I favor the addition reaction?
A2: The balance between 1,2-addition and SN2 substitution is heavily influenced by the nature of the nucleophile and the electronic properties of the α-fluoroketone.
The carbonyl group's inductive effect enhances the polarity of the carbon-fluorine bond, making the α-carbon more susceptible to nucleophilic attack.[1]
Troubleshooting Strategies:
-
Nucleophile Selection: As mentioned, harder nucleophiles favor attack at the harder electrophilic center, which is the carbonyl carbon.
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, CeCl₃, BF₃·OEt₂) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby promoting 1,2-addition.
Experimental Protocol: Cerium(III) Chloride Mediated 1,2-Addition of a Grignard Reagent
This protocol describes a general procedure for the Luche reduction, which can be adapted for the addition of organometallic reagents to favor 1,2-addition.
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous cerium(III) chloride (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Activation: Stir the suspension vigorously at room temperature for at least 2 hours to ensure proper activation of the CeCl₃.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add a solution of the α-fluoroketone (1.0 equivalent) in anhydrous THF dropwise to the cold suspension.
-
Nucleophile Addition: Slowly add the Grignard reagent (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature, and then extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q3: My reaction is sluggish, or I'm getting low yields, even when using a strong nucleophile. Could the fluorine atom be deactivating the carbonyl group?
A3: This is a common misconception. While fluorine is highly electronegative, studies have shown that α-halogenation generally activates the carbonyl group towards nucleophilic addition compared to non-halogenated ketones.[9][10] However, the reactivity of α-fluoroketones can be slightly lower than their chloro- and bromo-analogs due to conformational effects. [9][10][11]
The preferred conformation of an α-fluoroketone may not be the most reactive one. For optimal reactivity, the C-F bond should be orthogonal to the carbonyl group to allow for favorable orbital overlap.[9] Achieving this conformation may require overcoming a higher energy barrier for α-fluoroketones compared to other α-haloketones.[9][11]
Troubleshooting Strategies:
-
Temperature: Increasing the reaction temperature may provide the necessary energy to access the more reactive conformation, potentially improving the reaction rate.[9] However, be mindful that higher temperatures can also promote side reactions. A careful optimization of the temperature is often required.
-
Catalyst: As mentioned previously, the use of Lewis acids can enhance the reactivity of the carbonyl group.
-
Alternative Fluorinating Reagents: If synthesizing the α-fluoroketone is part of the workflow, consider different fluorination methods that might yield a more reactive product or a cleaner starting material.[12][13][14]
Relative Reactivity of α-Haloacetophenones in Borohydride Reduction [9][10]
| α-Haloacetophenone | Relative Reactivity (vs. α-Fluoroacetophenone = 1.00) |
| α-Fluoroacetophenone | 1.00 |
| α-Chloroacetophenone | ~1.3 |
| α-Bromoacetophenone | ~1.2 |
Note: These are approximate values and can vary with reaction conditions.
Q4: I am working with a cysteine-containing peptide and my α-fluoromethyl ketone is not forming the expected irreversible covalent bond. What could be the issue?
A4: α-Fluoromethyl ketones (FMKs) are excellent covalent inhibitors of cysteine proteases, but the reaction is pH-dependent and can be influenced by the local microenvironment of the active site. [15]
The mechanism involves the initial formation of a hemithioketal, followed by the elimination of fluoride to form a reactive thio-enol ether, which is then protonated to form the stable covalent adduct.
Troubleshooting Workflow for Covalent Modification
Caption: Troubleshooting workflow for covalent modification.
Troubleshooting Strategies:
-
pH Optimization: The nucleophilicity of the cysteine thiol is pH-dependent. Ensure the reaction buffer is at an optimal pH, typically slightly basic (pH 7.5-8.5), to favor the thiolate form of cysteine.
-
Redox State: Confirm that the target cysteine residue is in its reduced form. If disulfide bond formation is a possibility, consider pre-treating the protein with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Steric Hindrance: The accessibility of the cysteine residue within the protein's active site is critical. If steric clashes are suspected, a redesign of the inhibitor's scaffold may be necessary.
Concluding Remarks
The chemistry of α-fluoroketones is rich and complex, offering both opportunities and challenges. A thorough understanding of the competing reaction pathways and the factors that influence them is paramount for successful experimentation. By carefully considering the choice of nucleophile, reaction conditions, and substrate design, researchers can navigate the intricacies of nucleophilic attack on α-fluoroketones and harness their potential in drug discovery and organic synthesis.[13][15][16]
References
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Wikipedia. Favorskii rearrangement. [Link]
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chemeurope.com. Favorskii rearrangement. [Link]
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Dr. H.N. Sinha Arts & Commerce College. Organic Chemistry Rearrangement. [Link]
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SynArchive. Favorskii Rearrangement. [Link]
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Organic Chemistry Portal. Favorskii Reaction. [Link]
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Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921. [Link]
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Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(4), 2680–2772. [Link]
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Champagne, P. A., Desroches, J., Hamel, J.-D., Vandamme, M., & Paquin, J.-F. (2015). Review of recent advances in nucleophilic C–F bond-forming reactions at sp3 centers. Chemical Reviews, 115(17), 9073–9174. [Link]
-
Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Lee, E., & Fu, G. C. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 136(26), 9264–9267. [Link]
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Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2017). Nucleophilic (Radio)Fluorination of α-Diazocarbonyl Compounds Enabled by Copper-Catalyzed H–F Insertion. Organic Letters, 19(16), 4184–4187. [Link]
-
Das, S., & Maiti, D. (2023). A Versatile Approach to α-Fluoroketones from Diversely Substituted Olefins. Sustainable Chemistry and Pharmacy, 34, 101168. [Link]
-
Mondal, S., & Toste, F. D. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature, 638(8028), 349–355. [Link]
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Ogawa, Y., & Tokunaga, E. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9731–9740. [Link]
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Begue, J.-P., & Bonnet-Delpon, D. (2006). The addition of nucleophiles to α‐fluoro‐α,β‐unsaturated ketones. Journal of Fluorine Chemistry, 127(11-12), 1471–1482. [Link]
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Veselý, J., & Pošta, P. (2015). Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine. Angewandte Chemie International Edition, 54(34), 10046–10049. [Link]
-
Lemmerer, A. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
-
Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921. [Link]
-
University of Brighton. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. [Link]
-
Gotor-Fernández, V., & Lavandera, I. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemCatChem, 13(15), 3591–3595. [Link]
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Singh, R. P., & Shreeve, J. M. (2004). Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones. Journal of Fluorine Chemistry, 125(8), 1235–1241. [Link]
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Wuts, P. G. M. (n.d.). Protecting Groups. [Link]
-
Ishihara, K. (2025). Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine. Angewandte Chemie International Edition, 64(14). [Link]
-
Gotor-Fernández, V., & Lavandera, I. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemCatChem, 13(15), 3591–3595. [Link]
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Khosla, C. (2014). Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways. Journal of the American Chemical Society, 136(34), 11984–11987. [Link]
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Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]
-
Rozen, S., & Menahem, Y. (1979). Taming elemental fluorine: Indirect use of fluorine for the synthesis of α-fluoroketones. Tetrahedron Letters, 20(8), 725–728. [Link]
-
Van der Pijl, F., & van der Vlugt, J. I. (2018). Synthesis of α-Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. The Journal of Organic Chemistry, 83(17), 10458–10465. [Link]
-
Wang, F., Gong, J., Kang, Y., & Qu, J. (2025). Photocatalytic α-nucleophilic fluorination of α,β-unsaturated carbonyl compounds. Organic Chemistry Frontiers, 12(22), 6155–6159. [Link]
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Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
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StudyOrgo.com. (n.d.). Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. [Link]
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Mikami, K. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(25), 19062–19066. [Link]
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Nucleophilic Deoxyfluorination Agents (DAST, Deoxo-Fluor)
Welcome to the Technical Support Center for Synthetic Methodologies .
As a Senior Application Scientist, one of the most frequent troubleshooting tickets I receive involves product loss, degradation, or intractable mixtures during the workup of fluorination reactions. Fluorinating agents are inherently reactive, and their spent byproducts are often corrosive, highly polar, or stubbornly lipophilic.
This guide is designed to help you understand the chemical causality behind fluorination workups so you can confidently remove unreacted agents and their byproducts without sacrificing your product yield.
Nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are notorious for their violent reactivity with moisture.
Q: My product decomposes into a black tar during the workup of a DAST reaction. What went wrong? A: This is a classic symptom of a "direct quench" thermal and acidic spike. DAST and Deoxo-Fluor react violently with water to generate hydrofluoric acid (HF) and dialkylamines. If you add water or aqueous base directly into your reaction flask, the localized exotherm and sudden generation of HF will degrade sensitive substrates before the bulk base can neutralize the acid[1]. The Fix: You must use an Inverse Quench [1]. By adding the diluted reaction mixture slowly to a massive excess of ice-cold saturated sodium bicarbonate (NaHCO3), the bulk pH remains basic, and the exotherm is safely dissipated into the aqueous heat sink[2].
Protocol 1: Self-Validating Inverse Quench for DAST/Deoxo-Fluor
Objective: Safely neutralize HF and partition dialkylamine byproducts into the aqueous phase while preserving the fluorinated product.
-
Preparation: In a large Erlenmeyer flask, prepare a volume of saturated aqueous NaHCO3 equal to at least 5–10 times the volume of your reaction mixture. Cool this flask to 0 °C in an ice bath[1].
-
Dilution: Dilute your completed reaction mixture with a non-water-miscible solvent (e.g., anhydrous DCM) to reduce viscosity and moderate the quenching kinetics.
-
Inverse Addition: Using a dropping funnel or syringe, add the diluted reaction mixture dropwise to the vigorously stirred, cold NaHCO3 solution.
-
Causality & Validation Check: You must observe vigorous CO2 gas evolution. This confirms the active neutralization of HF into NaF, H2O, and CO2.
-
-
Neutralization: Stir for 15–30 minutes until gas evolution completely ceases.
-
Validation Check: Test the aqueous layer with pH paper; it must read >7. If it is acidic, the HF has not been fully neutralized. Add solid NaHCO3 until basic.
-
-
Isolation: Transfer to a separatory funnel, separate the phases, and extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over Na2SO4, and concentrate[1].
Electrophilic Fluorination Agents (NFSI, Selectfluor)
Electrophilic sources of "F+" operate via completely different mechanisms and generate entirely different classes of byproducts.
Q: I performed an electrophilic fluorination using NFSI. My TLC shows a massive UV-active spot co-eluting with my product. How do I remove it? A: You are seeing dibenzenesulfonimide (HN(SO2Ph)2), the spent byproduct of [3]. Because it is highly soluble in organic solvents, it will track with your product during standard aqueous workups and silica gel chromatography. The Fix: Exploit the acidity of the imide proton. The pKa of dibenzenesulfonimide is approximately 2.8. Washing your organic layer with a mild base quantitatively deprotonates the imide, converting it into a highly water-soluble sodium salt that partitions entirely into the aqueous waste[3].
Protocol 2: Chemical Scavenging of NFSI Byproducts
Objective: Deprotonate and extract dibenzenesulfonimide into the aqueous phase.
-
Dilution: Dilute the crude NFSI reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM[3].
-
Basic Wash: Add an equal volume of 1M aqueous NaOH (or 10% Na2CO3 if your product is highly base-sensitive).
-
Agitation: Stir or shake vigorously in a separatory funnel for 3–5 minutes.
-
Causality Check: Vigorous biphasic mixing is required to ensure the deprotonation reaches completion across the solvent interface.
-
-
Validation: Separate the layers. Spot the organic layer on a TLC plate and visualize under UV light (254 nm). The characteristic intense baseline/co-eluting spot of the imide should be completely absent.
-
Isolation: Wash the organic layer once with distilled water, once with brine, dry over Na2SO4, and concentrate to yield the crude product free of NFSI byproducts[3].
Q: What about Selectfluor? A: Selectfluor and its byproduct (chloromethyl DABCO) are dicationic/monocationic salts[4]. They are virtually insoluble in non-polar organic solvents (like ether, EtOAc, or DCM) but highly soluble in water. A simple aqueous wash or precipitation (adding ether and filtering the solid salts) removes them completely[3].
Quantitative Data: Byproduct Scavenging Matrix
Understanding the physical properties of the generated byproducts is the key to designing a successful purification strategy.
| Fluorinating Agent | Reagent Class | Primary Byproduct Generated | Byproduct Properties | Optimal Removal Strategy |
| DAST | Nucleophilic | Diethylamine, HF, SO2 | Highly acidic, water-soluble | Inverse quench into cold sat. NaHCO3[1] |
| Deoxo-Fluor | Nucleophilic | Bis(2-methoxyethyl)amine, HF | Acidic, water-soluble | Inverse quench into cold sat. NaHCO3[1] |
| XtalFluor-E | Nucleophilic | Morpholine/Diethylamine derivatives, BF4 salts | Solid, water-soluble salts | Aqueous extraction with NaHCO3[5] |
| Selectfluor | Electrophilic | Chloromethyl DABCO salt | Dicationic, highly polar | Aqueous wash or precipitation/filtration[3] |
| NFSI | Electrophilic | Dibenzenesulfonimide | Lipophilic, acidic (pKa ~2.8) | Liquid-liquid extraction with 1M NaOH[3] |
Workflow Visualization: Fluorination Workup Decision Tree
Caption: Workflow for quenching and purifying fluorination reactions based on reagent class.
References
-
ACS Publications. "The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates." Chemical Reviews. Available at: [Link]
-
ACS Publications. "2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences." Organic Process Research & Development. Available at:[Link]
Sources
Validation & Comparative
A Comparative Guide to ¹⁹F NMR Standards for the Accurate Quantification of 1-Fluoro-2-heptanone
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method, offering direct measurement of a substance's concentration traceable to the International System of Units (SI) when appropriate standards are used.[1][2][3] For fluorinated compounds like 1-fluoro-2-heptanone, ¹⁹F qNMR is particularly advantageous due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides high sensitivity and a wide chemical shift range, minimizing background interference.[4][5][6]
The cornerstone of accurate qNMR is the use of an internal standard (IS). The IS provides a reference signal against which the analyte signal is compared, correcting for variations in instrument parameters and sample conditions. This guide provides a comprehensive comparison of common ¹⁹F NMR internal standards and a validated protocol for the precise quantification of 1-fluoro-2-heptanone.
The Role and Criteria for an Ideal Internal Standard
The internal standard is the bedrock of a reliable qNMR experiment. It must be chemically inert with respect to the analyte and solvent, possess a simple NMR spectrum (ideally a single sharp singlet), and have a resonance that is well-resolved from all analyte signals.[7] The accuracy of the final calculated concentration is directly dependent on the purity and the precision with which the standard is weighed.
Key characteristics for selecting an optimal ¹⁹F internal standard for 1-fluoro-2-heptanone include:
-
Chemical Shift Separation: The standard's resonance must not overlap with the analyte's signal. The fluorine in 1-fluoro-2-heptanone, being on a primary carbon adjacent to a carbonyl group, is expected to have a chemical shift in the range of -200 to -230 ppm (relative to CFCl₃).[5]
-
Signal Simplicity: A single, sharp peak (singlet) is ideal as it simplifies integration and minimizes potential errors from complex coupling patterns.
-
Chemical Inertness: The standard must not react with 1-fluoro-2-heptanone, the solvent, or trace impurities.
-
High Purity & Stoichiometry: The standard should be a non-hygroscopic, stable solid or a high-purity, non-volatile liquid with a precisely known chemical formula and purity.
-
Solubility: It must be fully soluble in the chosen deuterated solvent at the desired concentration.
-
Volatility: The standard should have low volatility to prevent concentration changes during sample preparation and handling.
Comparative Analysis of Potential Internal Standards
Several compounds are commonly employed as ¹⁹F NMR standards. The following table compares their relevant properties for the quantification of 1-fluoro-2-heptanone.
| Internal Standard | Chemical Formula | Approx. Chemical Shift (δ, ppm vs CFCl₃) | Signal Multiplicity | Key Advantages | Key Disadvantages |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | -76.5[8][9] | Singlet | Excellent solubility in many solvents; sharp singlet. | Volatile; acidic nature may cause reactions or shifts. |
| α,α,α-Trifluorotoluene | C₇H₅F₃ | -63.7[8] | Singlet | Good chemical shift separation; commercially available. | Relatively volatile (BP: 102 °C). |
| Hexafluorobenzene (HFB) | C₆F₆ | -164.9[6][8] | Singlet | Excellent signal separation; thermally stable.[10] | Can be less soluble in some organic solvents; higher cost. |
| Fluorobenzene | C₆H₅F | -113.2[8] | Multiplet | Good separation from the analyte region. | Complex multiplet signal can complicate integration. |
| 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) | C₉H₄F₆O₂ | -61.3[11][12] | Singlet | High purity primary reference material available; non-volatile solid.[11][12] | Requires careful weighing; may have lower solubility. |
Recommendation: For routine analysis of 1-fluoro-2-heptanone, Hexafluorobenzene (HFB) is an excellent choice. Its chemical shift at -164.9 ppm provides a clear, baseline-separated signal far from the expected analyte region (-200 to -230 ppm).[5][6][8] Its thermal stability and simple singlet signal contribute to reliable and reproducible integration. For the highest level of accuracy and traceability, a certified reference material like 3,5-BTFMBA is recommended.[11][12]
Experimental Workflow and Protocol
This section details a robust, self-validating protocol for the quantification of 1-fluoro-2-heptanone using HFB as the internal standard.
The following diagram illustrates the logical flow of the experimental procedure, from initial preparation to the final calculation.
A high-level overview of the quantitative ¹⁹F NMR process.
1. Materials and Reagents:
-
1-Fluoro-2-heptanone (Analyte, purity to be determined)
-
Hexafluorobenzene (Internal Standard, >99.5% purity)
-
Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)
-
Class A volumetric flasks (e.g., 5.00 mL)
-
Analytical balance (readable to at least 0.01 mg)
-
High-precision microliter pipettes or gas-tight syringes
-
High-quality 5 mm NMR tubes
2. Preparation of Stock Solutions:
-
Analyte Stock (Stock A): Accurately weigh ~20 mg of 1-fluoro-2-heptanone into a tared vial. Record the mass precisely. Dissolve the analyte in CDCl₃ and quantitatively transfer it to a 5.00 mL volumetric flask. Dilute to the mark with CDCl₃ and mix thoroughly.
-
Internal Standard Stock (Stock IS): Accurately weigh ~30 mg of hexafluorobenzene into a tared vial. Record the mass precisely. Dissolve the IS in CDCl₃ and quantitatively transfer it to a 5.00 mL volumetric flask. Dilute to the mark with CDCl₃ and mix thoroughly.
3. NMR Sample Preparation:
-
In a clean, dry NMR tube, combine 300 µL of Stock A and 300 µL of Stock IS using a calibrated pipette.
-
Cap the tube and gently invert several times to ensure a homogeneous mixture.
4. ¹⁹F NMR Data Acquisition:
-
Spectrometer: Any modern NMR spectrometer (e.g., 400 MHz or higher) with a fluorine-capable probe.
-
Key Acquisition Parameters:
-
Pulse Program: A standard 1D pulse-acquire sequence with inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE) and simplify spectra.[11][12]
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
Relaxation Delay (D1): This is the most critical parameter for quantification.[13][14] The D1 delay must be at least 5-7 times the longest longitudinal relaxation time (T₁) of both the analyte and the standard.[14][15] A conservative D1 of 30-60 seconds is recommended to ensure full relaxation.[16] T₁ values can be determined experimentally using an inversion-recovery pulse sequence.
-
Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[9]
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio >150:1 for both the analyte and IS signals.
-
Spectral Width (SW): Set a wide spectral width to encompass both the analyte and IS signals without fold-over, for example, from -50 to -250 ppm.
-
5. Data Processing and Quantification:
-
Apply a small exponential line broadening (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio.[14]
-
Manually and carefully phase the spectrum to achieve pure absorption lineshapes for both signals.
-
Apply a high-order polynomial baseline correction across the entire spectrum, ensuring a flat baseline around the signals of interest.
-
Integrate the analyte signal (Iₐ) and the internal standard signal (Iᵢₛ). The integration region should span at least 80 times the full-width at half maximum (FWHM) of the peak to capture the entire signal area.[16]
6. Calculation of Concentration:
The molarity of the analyte (Mₐ) can be calculated using the following equation:
Mₐ = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (Mᵢₛ / Mₐ)
Where:
-
Iₐ = Integral of the analyte signal
-
Iᵢₛ = Integral of the internal standard signal
-
Nᵢₛ = Number of fluorine nuclei in the internal standard (6 for HFB)
-
Nₐ = Number of fluorine nuclei in the analyte (1 for 1-fluoro-2-heptanone)
-
Mᵢₛ = Molarity of the internal standard in the final NMR sample
-
Mₐ = Molarity of the analyte in the final NMR sample (the value to be determined)
The purity of the original 1-fluoro-2-heptanone sample can then be calculated based on the initial mass weighed.
Trustworthiness and Method Validation
To ensure the trustworthiness of this protocol, it is crucial to perform a self-validation. This can be achieved by:
-
Linearity Check: Prepare a series of samples with a fixed concentration of the internal standard and varying concentrations of the analyte. A plot of the integral ratio (Iₐ/Iᵢₛ) versus the analyte concentration should yield a straight line passing through the origin, confirming the method's linearity.
-
Accuracy and Precision: Analyze a sample prepared with a certified reference material of a known fluorinated compound to verify the accuracy of the method. Repeat the analysis multiple times to assess precision (reproducibility).
By following this structured approach, explaining the causality behind parameter selection, and using a well-characterized internal standard, researchers can achieve highly accurate and reliable quantification of 1-fluoro-2-heptanone, ensuring the scientific integrity of their results.
References
-
NIST. (2018, January 8). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Available at: [Link]
-
Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). PubMed, 90(5), 1395-1405. Available at: [Link]
-
NIST. (2018, March 19). A Standard for Standards. Available at: [Link]
-
Bornschein, C., et al. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at: [Link]
-
University of York. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]
-
Nishikawa, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications, 11(1), 16-21. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Available at: [Link]
-
Pace, J. L., et al. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 8, 1-13. Available at: [Link]
-
Goss Scientific. (n.d.). qNMR Standards. Available at: [Link]
-
Canfield, K., et al. (n.d.). quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic. Forensic Science International. Available at: [Link]
-
Eurisotop. (n.d.). Standards for qNMR. Available at: [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Available at: [Link]
-
Analytical Methods. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Available at: [Link]
-
Gerona-Navarro, G., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
Pearson, J. G., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website. Available at: [Link]
-
ResearchGate. (n.d.). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Heptanone, 1-fluoro-: A Guide for Laboratory Professionals
The core principle of this guidance is risk mitigation. The introduction of a fluorine atom to the 2-heptanone structure can significantly alter its chemical and toxicological properties. Therefore, we must consider not only the hazards associated with the ketone functional group but also the potential for the formation of hazardous byproducts during decomposition or reaction.
Understanding the Hazard Profile
To develop a robust disposal plan, we must first understand the inherent risks of 2-Heptanone, 1-fluoro-. Based on the properties of its non-fluorinated analog, 2-heptanone, and the general characteristics of α-fluoroketones, we can anticipate the following hazards:
-
Flammability: 2-Heptanone is a flammable liquid.[1][2] It is prudent to assume that 1-fluoro-2-heptanone is also flammable and presents a fire risk.
-
Toxicity: 2-Heptanone is harmful if swallowed or inhaled.[2] The addition of a fluorine atom can increase toxicity. Of particular concern with α-fluoroketones is the potential for metabolism or decomposition to produce highly toxic substances such as fluoroacetic acid.
-
Reactivity: α-fluoroketones are reactive compounds.[3] They can be susceptible to nucleophilic attack and may react with strong acids, bases, and oxidizing agents.[4] Upon combustion or thermal decomposition, there is a significant risk of releasing hydrogen fluoride (HF), a highly corrosive and toxic gas.
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. Halogenated waste should be segregated from non-halogenated waste streams to ensure proper treatment.[5]
Key Physical and Chemical Properties (Inferred and from 2-Heptanone)
| Property | Value (for 2-Heptanone) | Inferred Relevance for 1-fluoro-2-heptanone |
| Molecular Formula | C7H14O | C7H13FO[6][7] |
| Molecular Weight | 114.19 g/mol | 132.18 g/mol [6] |
| Boiling Point | 151 °C (303.8 °F)[2] | Likely to be in a similar range, but the fluorine atom may alter it. |
| Flash Point | 41 °C (105.8 °F)[2] | Assume it is a flammable liquid with a similar flash point. |
| Solubility in Water | 4.3 g/L at 20 °C[2] | Solubility may be affected by the fluorine atom. |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling or preparing 2-Heptanone, 1-fluoro- for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat should be worn over personal clothing.
-
Respiratory Protection: All handling of 2-Heptanone, 1-fluoro-, especially when transferring or pouring, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of 2-Heptanone, 1-fluoro-.
Step 1: Waste Segregation - The Cornerstone of Proper Disposal
The most critical step in chemical waste management is proper segregation. Due to the presence of fluorine, 2-Heptanone, 1-fluoro- must be classified as a halogenated organic waste .
-
Dedicated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic solvents. The container must be made of a material compatible with ketones and halogenated compounds (e.g., glass or a suitable polymer). A chemical compatibility chart should be consulted.
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "1-fluoro-2-heptanone," and a clear indication of its hazards (e.g., "Flammable," "Toxic," "Contains Halogens").
-
No Mixing: Do not mix 2-Heptanone, 1-fluoro- waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[5] Mixing can lead to dangerous reactions and complicates the disposal process.
Step 2: Waste Collection and Accumulation
-
In the Laboratory: Collect the waste in a primary container that can be securely sealed. This could be the original product container if it is in good condition.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area must be under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Container Integrity: Ensure the waste container is always kept closed when not in use. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[8]
Step 3: Arranging for Final Disposal
-
Licensed Waste Disposal Vendor: The final disposal of 2-Heptanone, 1-fluoro- must be handled by a licensed hazardous waste disposal company. These companies have the expertise and facilities to manage and treat halogenated organic waste in an environmentally sound manner.
-
Incineration: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.[9] This process is designed to break the strong carbon-fluorine bonds and scrub the resulting acidic gases, such as hydrogen fluoride.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest or online request form.
Emergency Procedures: Planning for the Unexpected
Spill Response
In the event of a spill, the primary objectives are to ensure personnel safety and contain the material.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated by working in a fume hood.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal as halogenated hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
First Aid
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Heptanone, 1-fluoro-.
Caption: Disposal Workflow for 2-Heptanone, 1-fluoro-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2-Heptanone, 1-fluoro- is a critical responsibility for all laboratory personnel. By understanding its potential hazards, utilizing appropriate personal protective equipment, adhering to a strict waste segregation and collection protocol, and engaging with professional hazardous waste disposal services, we can ensure the safety of ourselves, our colleagues, and the environment. This guide provides a framework for responsible chemical stewardship, which is the bedrock of scientific integrity and innovation.
References
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
International Atomic Energy Agency. Management of Alpha-Contaminated Wastes. (1981). [Link]
-
CPAchem. 4-Heptanone Safety Data Sheet. (2024, March 7). [Link]
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University of Pennsylvania Environmental Health & Radiation Safety. Guidelines for Segregating and Combining Chemical Wastes into Containers. [Link]
-
Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. [Link]
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PubChem. 2-Heptanone, 1-fluoro-. [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). [Link]
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PubChemLite. 2-heptanone, 1-fluoro- (C7H13FO). [Link]
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Cole-Parmer. Chemical Compatibility Database. [Link]
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Thermo Fisher Scientific. Heptanophenone Safety Data Sheet. (2025, September 7). [Link]
-
Agilent Technologies, Inc. 2-Heptanone Safety Data Sheet. (2019, March 25). [Link]
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García-Ramos, M., et al. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate. [Link]
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Walchem. Chemical Compatibility Chart. (2024, April 19). [Link]
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International Atomic Energy Agency. treatment of solid waste highly contaminated by alpha emitters. recent developments of leaching. [Link]
Sources
- 1. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. atamankimya.com [atamankimya.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. 1-Fluoro-2-heptanone CAS#: 689-87-2 [m.chemicalbook.com]
- 7. 2-Heptanone, 1-fluoro- | C7H13FO | CID 12719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
